N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
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Overview
Description
N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide is a complex organic compound that features a variety of functional groups, including amides, fluorinated aromatic rings, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the fluorinated aromatic amine: This can be achieved through nucleophilic aromatic substitution reactions.
Amide bond formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Introduction of the sulfanyl group: This might involve thiol-ene reactions or nucleophilic substitution with thiol-containing reagents.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: LiAlH4, NaBH4.
Coupling reagents: EDCI, DCC.
Bases: DIPEA, TEA.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of proteases or kinases.
Receptor Modulation: Possible modulator of G-protein coupled receptors.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostics: Use in imaging agents for diagnostic purposes.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Cosmetics: Incorporation into formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Receptor interaction: Modulating receptor activity by binding to receptor sites.
Pathway modulation: Affecting signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
- **N-[1-[(2-bromophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Sulfanyl Group: This group can enhance binding affinity to certain biological targets.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOZIPKEOGLEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400955 |
Source
|
Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-02-9 |
Source
|
Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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